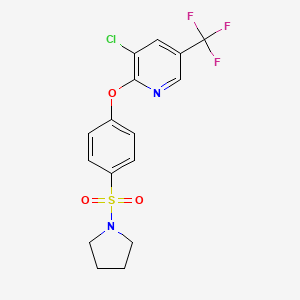
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine (3C2P5T) is a novel pyridine-based compound which has attracted considerable attention due to its potential applications in various scientific fields. Its unique structure, consisting of a pyridine ring, a sulfonyl group, and a trifluoromethyl group, has enabled it to be used as a ligand in various chemical reactions. In particular, 3C2P5T has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. Furthermore, its unique structure has also been found to be useful in various scientific applications, such as in the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound that may serve as a key intermediate in the synthesis of various chemical entities. For instance, derivatives of chloropyridines, like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, indicating the role of chloropyridines in the efficient synthesis of herbicides such as trifloxysulfuron with a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This suggests that 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine, with its complex structure, could be explored for the synthesis of various chemical agents, including herbicides and possibly pharmaceuticals, leveraging its chloro and trifluoromethyl groups for diverse chemical transformations.
Atmospheric Chemistry and Environmental Fate
The atmospheric chemistry of chlorinated aromatic compounds, including chlorinated phenoxy acids and pyridine herbicides, reveals the complexity of their environmental fate. Studies on the oxidative degradation of chlorinated pyridine herbicides in the atmosphere, such as triclopyr, have shown that OH radicals can initiate a variety of reactions leading to the formation of less toxic products like C1-5 carboxylic acids or potentially more toxic compounds, including known endocrine disruptors (T. Murschell, D. Farmer, 2018). Such insights into the atmospheric reactions of chlorinated pyridines underscore the importance of understanding the environmental impact and degradation pathways of compounds like 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine, especially considering their potential use in agriculture and industry.
Environmental Impact and Photocatalytic Degradation
The photocatalytic degradation of pyridine derivatives, including triclopyr, in the presence of TiO2 or ZnO, demonstrates the feasibility of using photocatalysis to mitigate the environmental impact of such compounds. The degradation process follows a pseudo-first-order kinetic order, leading to the mineralization of the organic molecule into CO2, Cl- ions, and NH4+ ions, indicating a potential pathway for the environmental detoxification of chlorinated pyridine compounds (I. Poulios, M. Kositzi, A. Kouras, 1998). This suggests that similar approaches could be applied to the degradation and environmental management of 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine residues, offering a method for reducing its environmental footprint.
Eigenschaften
IUPAC Name |
3-chloro-2-(4-pyrrolidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c17-14-9-11(16(18,19)20)10-21-15(14)25-12-3-5-13(6-4-12)26(23,24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPSCZGBWTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

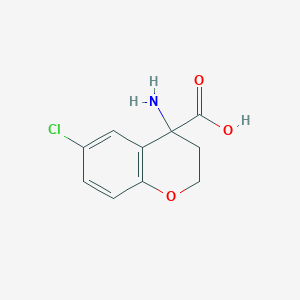
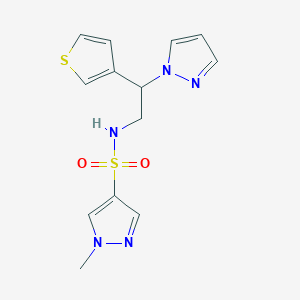
![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)
methanone](/img/structure/B2724314.png)

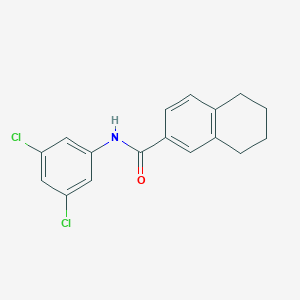
![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)
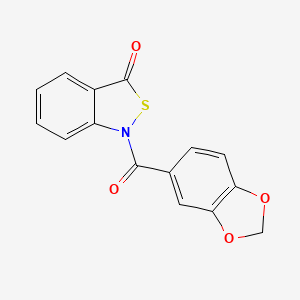
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)
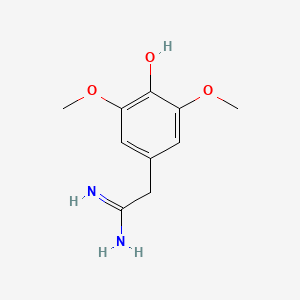
![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)